2-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
Description
This compound features a tetrahydrobenzothiophene core fused with a carboxamide group and a naphthalen-1-yloxy acetamido side chain. The naphthyl group may contribute to lipophilicity and π-π stacking interactions, while the carboxamide moiety enables hydrogen bonding, critical for molecular recognition and crystal packing . Structural characterization of such compounds typically employs crystallographic tools like SHELX and visualization software such as ORTEP-3 .
Properties
IUPAC Name |
2-[(2-naphthalen-1-yloxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c22-20(25)19-15-9-3-4-11-17(15)27-21(19)23-18(24)12-26-16-10-5-7-13-6-1-2-8-14(13)16/h1-2,5-8,10H,3-4,9,11-12H2,(H2,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCQYSCPBDSODJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)COC3=CC=CC4=CC=CC=C43)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves multiple steps. One common synthetic route includes the reaction of naphthalen-1-yloxyacetic acid with an amine derivative to form an intermediate, which is then cyclized to produce the final compound. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amide and benzothiophene moieties.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain biological pathways, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. It has been shown to inhibit the activity of certain proteins by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound shares functional group motifs with coumarin-derived acetohydrazides (e.g., compounds 2k and 2l from ). Key differences include:
- Core Heterocycle : The tetrahydrobenzothiophene in the target vs. coumarin in 2k/2l .
- Side Chains : A naphthyloxy acetamido group in the target vs. nitrobenzylidene or phenylallylidene acetohydrazides in 2k/2l .
- Hydrogen Bonding Capacity : The carboxamide group (target) may form stronger hydrogen bonds than hydrazide derivatives (2k/2l ), influencing solubility and crystal stability .
Physicochemical Properties
Data from for 2k and 2l provide benchmarks for comparison:
The higher molecular weight and rigid naphthyl group in the target compound likely reduce solubility in polar solvents compared to 2k/2l .
Hydrogen Bonding and Crystal Packing
The carboxamide group in the target compound can act as both a donor (N–H) and acceptor (C=O), enabling diverse hydrogen-bonding networks. In contrast, hydrazides (2k/2l) primarily utilize N–H donors. Graph set analysis () could reveal distinct motifs, such as R₂²(8) chains in the target vs. S(6) loops in 2k/2l .
Ring Conformational Analysis
The tetrahydrobenzothiophene ring’s puckering can be quantified using Cremer-Pople parameters (). Compared to planar coumarin systems (2k/2l ), the target’s partially saturated ring may adopt a chair or twist-boat conformation, influencing steric interactions and bioavailability .
Research Findings and Implications
- Bioactivity Potential: The naphthyl group may enhance binding to hydrophobic enzyme pockets, while the carboxamide could improve target specificity over hydrazide derivatives.
- Synthetic Challenges : Bulky substituents may lower yields compared to 2k/2l , necessitating optimized catalysts or solvents .
- Crystallographic Insights : SHELX refinement () and ORTEP-3 visualization () would clarify conformational details and intermolecular interactions .
Biological Activity
The compound 2-[2-(naphthalen-1-yloxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS Number: 378214-35-8) is a member of the benzothiophene family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Composition
The molecular formula for this compound is CHNOS, with a molecular weight of 438.54 g/mol. The compound features a complex structure that includes a naphthalene moiety linked to a tetrahydrobenzothiophene scaffold via an acetamido group.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 438.54 g/mol |
| CAS Number | 378214-35-8 |
Antitumor Activity
Research indicates that derivatives of benzothiophene compounds exhibit significant antitumor activity. For example, studies have shown that related compounds can inhibit cell growth in various cancer cell lines, including breast cancer and osteosarcoma cells. The mechanism often involves the inhibition of key enzymes involved in cell proliferation pathways.
Analgesic Effects
In animal models, particularly using the "hot plate" method on outbred white mice, compounds similar to this compound have demonstrated analgesic properties that surpass those of traditional analgesics such as metamizole .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : It may act as an inhibitor of enzymes critical for tumor growth and survival.
- Modulation of Signaling Pathways : Interference with signaling pathways involved in inflammation and pain perception has been observed in related compounds.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | , |
| Analgesic | Pain relief exceeding standard analgesics |
Study on Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry investigated the antitumor effects of benzothiophene derivatives. The results indicated that these compounds could effectively inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. In particular, one derivative showed an IC50 value indicating effective dose-dependent inhibition.
Analgesic Activity Assessment
In another study assessing analgesic activity using the "hot plate" method, researchers found that certain benzothiophene derivatives exhibited significant pain-relieving effects comparable to established analgesics. The study highlighted the potential for these compounds to serve as alternatives in pain management therapies .
Q & A
Q. What are the established synthetic routes for 2-[2-(naphthalen-1-yloxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and how are intermediates purified?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of naphthalenol derivatives. For example:
- Step 1 : React 1-naphthol with propargyl bromide in DMF using K₂CO₃ as a base, monitored by TLC for reaction completion .
- Step 2 : Couple the intermediate with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide via nucleophilic acyl substitution. Reaction conditions (e.g., temperature, solvent polarity) significantly influence yield.
- Purification : Crude products are extracted using ethyl acetate or dichloromethane, with no further purification reported in initial steps . For final compound isolation, column chromatography or recrystallization in ethanol is recommended .
Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding patterns (e.g., amide protons at δ 8.2–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% required for biological assays) .
- Mass Spectrometry : Exact mass (e.g., ~369.061 g/mol) aligns with calculated molecular weight .
Q. What are the key physicochemical properties influencing its solubility and bioavailability?
- Methodological Answer :
- Hydrogen Bonding : The compound has 1 hydrogen bond donor and 6 acceptors, limiting solubility in aqueous media .
- Lipophilicity : LogP values (predicted via computational tools) guide solvent selection for biological assays.
- Crystallinity : Recrystallization from ethanol improves stability for storage .
Advanced Research Questions
Q. How can reaction yields be optimized for the benzothiophene core under varying catalytic conditions?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts in cyclization steps to enhance benzothiophene ring formation .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus toluene for intermediate stability. DMF increases reaction rates but may degrade heat-sensitive intermediates .
- Temperature Gradients : Use reflux conditions (100–120°C) for ring closure, monitored by TLC to avoid over-reaction .
Q. What structural features contribute to its biological activity, and how can structure-activity relationships (SAR) be explored?
- Methodological Answer :
- Core Modifications : Replace the naphthalene moiety with biphenyl or anthracene derivatives to assess π-π stacking interactions with biological targets .
- Amide Bond Isosteres : Substitute the acetamido group with sulfonamides or urea derivatives to modulate binding affinity .
- In Silico Docking : Use molecular dynamics simulations to predict interactions with enzymes (e.g., kinases or GPCRs) .
Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved?
- Methodological Answer :
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria in the acetamido group) by acquiring spectra at 25°C and −40°C .
- Isotopic Labeling : Introduce deuterium at the benzothiophene ring to simplify splitting patterns .
- Density Functional Theory (DFT) : Compare computed chemical shifts with experimental data to identify conformational discrepancies .
Q. What environmental stability studies are recommended for assessing its persistence in laboratory waste streams?
- Methodological Answer :
- Hydrolysis Assays : Test degradation in buffers (pH 3–9) at 37°C to simulate aqueous environments .
- Photolytic Stability : Expose to UV light (254 nm) and monitor by HPLC for byproduct formation .
- Microbial Degradation : Use soil slurry models to evaluate biodegradation rates under aerobic/anaerobic conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
